molecular formula C18H23N3O4 B5560351 [3-NITRO-5-(PIPERIDINOCARBONYL)PHENYL](PIPERIDINO)METHANONE

[3-NITRO-5-(PIPERIDINOCARBONYL)PHENYL](PIPERIDINO)METHANONE

Cat. No.: B5560351
M. Wt: 345.4 g/mol
InChI Key: CGEBAZQANLNPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent piperidine incorporation using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining safety and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE is unique due to its specific combination of a nitro group and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[3-nitro-5-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-17(19-7-3-1-4-8-19)14-11-15(13-16(12-14)21(24)25)18(23)20-9-5-2-6-10-20/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBAZQANLNPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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